molecular formula C23H27N3O2 B14938362 4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B14938362
M. Wt: 377.5 g/mol
InChI Key: OEWYLDRLDCZGMC-UHFFFAOYSA-N
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Description

4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, such as a hydroxy ketone, in the presence of an acid catalyst.

    Coupling of the Benzimidazole and Tetrahydropyran Units: This is typically done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzimidazole unit.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in cell biology to study the effects of benzimidazole derivatives on cellular processes.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.

    Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-2-ylmethanol are used in organic synthesis as protecting groups.

Uniqueness

4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide is unique due to the combination of the benzimidazole and tetrahydropyran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

4-phenyl-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]oxane-4-carboxamide

InChI

InChI=1S/C23H27N3O2/c1-17(2)26-20-11-7-6-10-19(20)25-21(26)16-24-22(27)23(12-14-28-15-13-23)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,24,27)

InChI Key

OEWYLDRLDCZGMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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